molecular formula C5H4ClF3N2O B1454949 2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 762241-01-0

2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B1454949
M. Wt: 200.54 g/mol
InChI Key: WSULFVXKZINGRT-UHFFFAOYSA-N
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Description

The compound “2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” likely contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The ring is substituted with a 1-chloroethyl group at the 2-position and a trifluoromethyl group at the 5-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The 1-chloroethyl and trifluoromethyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the oxadiazole ring, with the substituents at the 2- and 5-positions. The electronegative oxygen and nitrogen atoms in the ring, as well as the electronegative chlorine and fluorine atoms in the substituents, would likely result in a polar molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the nature of the substituents and the oxadiazole ring. The ring might undergo electrophilic aromatic substitution reactions, while the chloroethyl and trifluoromethyl groups might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxadiazole ring and the polar substituents suggests that it might have relatively high melting and boiling points for an organic compound. It might also be soluble in polar solvents .

Scientific Research Applications

  • Molecular Modelling and Synthesis of a New Collector

    • Scientific Field : Advanced Pharmaceutical Chemistry
    • Application Summary : A new high efficiency and low toxicity collector, O-butyl S-(1-chloroethyl)carbonodithioate, was designed for copper sulfide ore and its flotation behavior .
    • Methods of Application : The molecular model of the collector was built using molecular simulation technology, MS (Materials Studio). The interaction process of the new collector and butyl xanthate on the mineral surface and the interaction energy of these two reagents and mineral surface were compared .
    • Results : The experimental results showed that the collector has the characteristics of low toxicity, high selectivity, moderate collecting ability and low cost, and it is more suitable for flotation of the complex and refractory copper sulfide with low grade and fine dissemination .
  • (1-CHLOROETHYL)TRICHLOROSILANE

    • Scientific Field : Chemical Synthesis
    • Application Summary : This compound is used in the synthesis of various chemical products .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
    • Results : The results would also depend on the specific synthesis, but this compound is generally used due to its reactivity .
  • C(sp3)–H Thiocarbonylation of Benzylamine Substrates

    • Scientific Field : Organic Chemistry
    • Application Summary : This research involves the development of efficient and convenient methods for the synthesis of thioamides .
    • Methods of Application : The methods involve a solvent-specificity-based design strategy .
    • Results : The results of this research could lead to more efficient methods for the synthesis of thioamides .
  • (1-CHLOROETHYL)TRICHLOROSILANE AldrichCPR
    • Scientific Field : Chemical Synthesis
    • Application Summary : This compound is used in the synthesis of various chemical products .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
    • Results : The results would also depend on the specific synthesis, but this compound is generally used due to its reactivity .
  • (1-CHLOROETHYL)TRICHLOROSILANE AldrichCPR
    • Scientific Field : Chemical Synthesis
    • Application Summary : This compound is used in the synthesis of various chemical products .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
    • Results : The results would also depend on the specific synthesis, but this compound is generally used due to its reactivity .

Future Directions

The study of this compound could provide valuable insights into the properties and reactivity of oxadiazole rings and their substituents. It might also have potential applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

2-(1-chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2O/c1-2(6)3-10-11-4(12-3)5(7,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSULFVXKZINGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Reactant of Route 6
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2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

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